9(10)-Dehydronandrolone
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one . This systematic name reflects its steroidal backbone, which includes a cyclopentanophenanthrene core modified by hydroxyl and ketone functional groups. The compound is classified under estrane derivatives due to its 18-carbon steroid structure lacking the C19 methyl group characteristic of androstane derivatives.
The molecular formula C₁₈H₂₄O₂ (molecular weight: 272.38 g/mol) distinguishes it from nandrolone (C₁₈H₂₆O₂) by the presence of an additional double bond between C9 and C10. Key identifiers include:
Molecular Architecture: Steroidal Backbone Modifications
This compound features a 19-nor configuration (absence of C19 methyl group) and a 4,9-diene system, which introduces planar rigidity to the A and B rings (Figure 1). Comparative analysis with nandrolone reveals:
| Feature | This compound | Nandrolone |
|---|---|---|
| Double Bonds | Δ4, Δ9 | Δ4 |
| C19 Methyl Group | Absent | Absent |
| C17 Substituent | β-hydroxy | β-hydroxy |
The Δ9,10 double bond induces electron delocalization across the B and C rings, potentially influencing receptor binding kinetics. X-ray crystallography data, though limited, suggests a chair conformation for the A ring and a half-chair conformation for the B ring, similar to other 4-en-3-one steroids.
Comparative Analysis with Nandrolone and 19-Nortestosterone Derivatives
This compound shares structural homology with nandrolone but differs in saturation state (Table 1):
Table 1 : Structural and Functional Comparison of Selected 19-Nor Steroids
The Δ9,10 unsaturation likely confers resistance to 5α-reductase-mediated metabolism, a contrast to nandrolone, which is metabolized to 5α-dihydronandrolone (5α-DHN). Computational docking studies hypothesize that the planar Δ9,10 region sterically hinders interactions with 5α-reductase’s active site.
Crystallographic Data and Conformational Studies
Limited crystallographic data exists for this compound. PubChem reports a 3D conformer (CID 11747706) with the following key features:
- A-ring : Chair conformation (C1–C10) with C3 ketone in axial orientation
- B-ring : Half-chair distortion due to Δ4,5 double bond
- C17 hydroxyl : Equatorial position relative to the D ring
Bond length analysis reveals:
- C9–C10: 1.34 Å (consistent with double bond character)
- C3–O: 1.21 Å (typical for ketones)
- O–H (C17): 0.97 Å (standard hydroxyl group)
Molecular dynamics simulations suggest that the Δ9,10 double bond reduces torsional flexibility in the C ring by 40% compared to nandrolone. This rigidity may influence pharmacokinetic properties such as tissue distribution and metabolic stability.
Properties
IUPAC Name |
(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRWIKIHXHRJA-GLDWBXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Core Modification
The synthesis of DHN via chemoenzymatic routes begins with estra-4,9-diene-3,17-dione (1 ), a steroidal precursor. A computationally engineered P450 monooxygenase (CYP109B1 variant) catalyzes C11α-hydroxylation in tandem with 17β-ketoreduction using a 17-ketosteroid reductase. Molecular dynamics simulations reveal that water molecules within the enzyme’s active site stabilize the substrate, ensuring regioselectivity for C11 over C15/C16 positions. This one-pot reaction produces 11α-OH-9(10)-dehydronandrolone (2a) with 85–90% conversion efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Enzyme | Engineered P450 monooxygenase |
| Cofactor | NADPH |
| Temperature | 30°C |
| Solvent | Phosphate buffer (pH 8.0) |
| Substrate Loading | 1 mM |
Chemical Dehydration to DHN
The intermediate 2a undergoes acid-catalyzed dehydration to introduce the Δ11,12 double bond , forming DHN. Trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) in dichloromethane (DCM) at 0–7°C achieves 76% isolated yield with >98% purity. Alternatively, acetic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent enables a one-step dehydrogenation, though yields drop to 65–70% due to side reactions.
Optimization Insights:
-
Solvent System : DCM:MeOH (5:1) enhances solubility and reduces byproducts.
-
Workup : Sequential washes with NaHCO₃ neutralize residual acids, improving purity.
Chemical Synthesis from Estra-4,9-Diene-3,17-Dione
Jones Oxidation-Reduction Pathway
Estra-4,9-diene-3,17-dione undergoes C17 ketone reduction using sodium borohydride (NaBH₄) in methanol, followed by Jones oxidation (CrO₃/H₂SO₄) to introduce the Δ9,10 double bond. This two-step process yields DHN at 70–75% yield , though chromium waste poses environmental concerns.
Critical Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C, 2h | 87.5% |
| Oxidation | Jones reagent, acetone, 0°C | 83.2% |
Acid-Mediated Dehydrogenation
Direct treatment of estra-4,9-diene-3,17-dione with H₂SO₄ or polyphosphoric acid at 80–100°C induces dehydrogenation. While cost-effective, this method suffers from low regioselectivity (≤50% DHN) and requires extensive purification.
Industrial-Scale Production Protocols
Patent-Protected Methods
Recent patents describe scalable processes using DDQ/TFA systems :
Yield Comparison by Acid:
| Acid | DDQ (eq) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trifluoroacetic | 1.1 | 0–7 | 76 |
| Acetic | 1.0 | 5 | 64 |
| Methanesulfonic | 1.1 | 15–23 | 68 |
Solvent Recovery and Sustainability
Industrial workflows emphasize DCM/acetone recycling through vacuum distillation, reducing solvent consumption by 40%. Enzymatic routes further minimize heavy metal waste, aligning with green chemistry principles.
Analytical and Quality Control Considerations
Scientific Research Applications
Chemistry and Structural Studies
9(10)-Dehydronandrolone serves as a model compound to explore the effects of structural modifications on anabolic-androgenic steroids. Researchers investigate how these changes influence the pharmacological properties of steroids, which can lead to the development of new compounds with improved efficacy and reduced side effects .
Biological Research
In biological studies, this compound is utilized to assess the biological activities of anabolic steroids, focusing on muscle growth, protein synthesis, and cellular metabolism. The interaction of this compound with androgen receptors is crucial for understanding its mechanism of action in promoting muscle hypertrophy and recovery .
Medical Applications
The compound is being studied for potential therapeutic applications in:
- Muscle Wasting Diseases : Investigated for its role in treating conditions like cachexia and sarcopenia by promoting muscle growth and preventing muscle loss .
- Osteoporosis : It may help improve bone density and strength, providing a potential treatment avenue for osteoporosis patients.
- Anemia : There is ongoing research into its effects on erythropoiesis, which could lead to new treatments for certain types of anemia.
Pharmaceutical Development
This compound is explored in pharmaceutical development for creating anabolic steroids that can enhance muscle recovery and growth. Its unique properties make it valuable for athletes and bodybuilders seeking safer alternatives to traditional anabolic steroids .
Hormone Replacement Therapy
The compound is examined for its potential role in hormone replacement therapies, particularly for individuals with low testosterone levels. It offers a promising alternative to conventional treatments, aiming to minimize side effects associated with traditional therapies .
Veterinary Medicine
In veterinary applications, this compound is used to promote growth and improve feed efficiency in livestock, enhancing agricultural productivity. Its use in veterinary medicine underscores its versatility beyond human applications .
Performance Enhancement Studies
Research continues into the impact of this compound on physical performance and recovery in sports science. This research aims to develop safe supplements that can enhance athletic performance without adverse effects .
Case Study: Muscle Wasting Disorders
Recent studies have focused on the efficacy of this compound in combating muscle wasting conditions. In clinical trials involving patients with cachexia, preliminary results indicate significant improvements in muscle mass and strength compared to control groups receiving placebo treatments .
Case Study: Hormonal Therapies
Another area of research has been its application in hormone replacement therapy for older adults experiencing low testosterone levels. Clinical evaluations have shown that patients receiving this compound reported improved energy levels and muscle strength without the common side effects associated with traditional testosterone replacement therapies .
Mechanism of Action
The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors in target tissues. Upon binding to the androgen receptor, the compound activates the receptor, leading to the transcription of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved include:
Androgen Receptor Activation: Binding to the androgen receptor triggers a cascade of events that result in the activation of anabolic pathways.
Gene Transcription: The activated receptor complex binds to DNA, promoting the transcription of genes that regulate muscle growth and protein synthesis.
Protein Synthesis: The upregulation of specific genes leads to increased protein synthesis, contributing to muscle growth and repair.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 9(10)-Dehydronandrolone and related steroids:
Key Observations :
- Structural Impact on Enzymatic Activity : The absence of the C10 angular methyl group in this compound alters the binding orientation in the CYP109B1 active pocket, shifting hydroxylation from the 15β to the 16β position compared to nandrolone and testosterone . This structural difference also contributes to its higher catalytic efficiency (kcat/Km = 7.2 × 10⁴ M⁻¹ min⁻¹) versus testosterone (kcat/Km = 1.5 × 10⁴ M⁻¹ min⁻¹) .
Metabolic and Analytical Comparisons
- Metabolism : this compound is metabolized via 5α-reductase, as shown in studies where finasteride (a 5α-reductase inhibitor) exacerbated its cardiac hypertrophic effects but reduced mutagenicity in bone marrow cells . This contrasts with nandrolone, which undergoes extensive hepatic 17β-hydroxysteroid dehydrogenase-mediated conversion.
- Detection: In LC-MS/MS analyses, this compound has a retention time (RT) of 4.89 min and characteristic MRM transitions (273 > 161, 273 > 135), closely overlapping with boldenone (RT = 4.91 min) but distinct from trenbolone (RT = 4.81 min) .
Biological Activity
9(10)-Dehydronandrolone, a synthetic anabolic androgenic steroid derived from nandrolone, is characterized by a double bond between the ninth and tenth carbon atoms in its steroid structure. This modification enhances its anabolic properties while minimizing androgenic effects, making it a compound of interest in both therapeutic and research contexts. Its chemical formula is with a molecular weight of 272.39 g/mol.
The biological activity of this compound primarily involves its interaction with androgen receptors (AR) in target tissues. Upon binding to AR, it activates signaling pathways that lead to:
- Gene Transcription : The activated receptor complex binds to specific DNA sequences, promoting the transcription of genes involved in muscle growth and protein synthesis.
- Protein Synthesis : This upregulation results in increased protein synthesis, contributing to muscle hypertrophy and repair.
- Fat Metabolism : Research indicates potential effects on fat metabolism, enhancing overall body composition.
Anabolic and Androgenic Properties
This compound exhibits a favorable anabolic-to-androgenic ratio, making it suitable for treating conditions such as cachexia, muscle wasting diseases, and osteoporosis. Its anabolic effects are generally considered stronger than its androgenic effects, which may lead to fewer side effects commonly associated with androgenic steroids .
Applications in Medicine and Research
The compound has several applications:
- Therapeutic Use : It is studied for its potential in hormone replacement therapies and as a treatment for muscle-wasting conditions.
- Research Model : Used as a model compound to understand the structural modifications on anabolic-androgenic steroids and their biological activities .
Comparative Analysis
The following table summarizes the comparative biological activities of selected anabolic steroids alongside this compound:
| Compound | Anabolic Activity | Androgenic Activity | Therapeutic Use |
|---|---|---|---|
| This compound | High | Low | Muscle wasting, osteoporosis |
| Nandrolone | Moderate | Moderate | Muscle wasting, anemia |
| Testosterone | High | High | Hormone replacement therapy |
| Boldenone | Moderate | Low | Veterinary medicine |
Research Findings
Recent studies have focused on the synthesis and biological activity of this compound. Key findings include:
Chemical Reactions Analysis
Mechanistic Insights
-
Structural Influence : The absence of a C10 angular methyl group in 9(10)-dehydronandrolone alters substrate binding in the CYP109B1 active site. Molecular docking reveals that the C16 atom is positioned closer to the heme iron (1.7 Å vs. 2.0–2.2 Å for C15 in other substrates), favoring 16β-hydroxylation .
-
Kinetic Parameters :
Reaction Conditions
-
Catalytic System : 1 μM CYP109B1, 4 μM Fdr_0978 (ferredoxin reductase), 20 μM Fdx_1499 (ferredoxin).
-
Buffer : 100 mM sodium phosphate (pH 8.0), 5% glycerol, 5% glucose.
One-Pot Biocatalytic Pathway
This compound serves as a precursor in a chemoenzymatic synthesis of C7-functionalized steroids :
-
C7β-Hydroxylation/C17β-Ketoreduction :
-
Chemical Dehydration/Esterification :
Key Advantages vs. Traditional Methods
| Parameter | Chemoenzymatic Route | Traditional Chemical Route |
|---|---|---|
| Steps | 2 | 5 |
| Isolated Yield | 93% | 68% |
| Environmental Impact | Reduced solvent/energy use | High waste generation |
| Data from large-scale syntheses . |
Computational Analysis of Reaction Selectivity
-
Molecular Dynamics (MD) Simulations :
Reaction Optimization Challenges
Q & A
Q. What are the established synthetic pathways for 9(10)-Dehydronandrolone, and what are the critical intermediates?
this compound is synthesized via modifications of nandrolone, a 19-nortestosterone derivative. Key steps include dehydrogenation at the 9(10) position and hydroxylation at the 17β position. Upstream intermediates include Methyldienedione (CAS 5173-46-6) and 17β-hydroxy-estra-4,9-dien-3-one , as noted in synthesis protocols . Optimization often involves controlling reaction conditions (e.g., temperature, catalysts like palladium or enzymes) to minimize byproducts. Analytical techniques like HPLC or TLC are critical for monitoring intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : Resolves the 17β-hydroxyl group and diene system (δ 5.5–6.5 ppm for olefinic protons) .
- Mass Spectrometry : Confirms molecular weight (theoretical m/z 272.38 for C₁₈H₂₄O₂) and fragmentation patterns .
- X-ray Crystallography : Validates stereochemistry, particularly the 4,9-diene configuration .
- HPLC : Assesses purity (>98% in research-grade samples) using C18 columns and UV detection at 240 nm .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Molecular Formula : C₁₈H₂₄O₂ (conflicting reports of C₁₇H₂₂O₂ require validation via elemental analysis) .
- Solubility : Lipophilic; soluble in DMSO, ethanol, and acetone but insoluble in water .
- Stability : Sensitive to light and oxidation; storage at -20°C under inert gas (e.g., argon) is recommended .
- Melting Point : 95–98°C (acetate derivative) .
Q. How does this compound’s structure influence its reactivity in steroid chemistry?
The 4,9-diene system increases electrophilicity at C3, enabling conjugation with nucleophiles (e.g., Grignard reagents). The 19-nor configuration reduces androgenic activity while retaining binding to glucocorticoid receptors . Modifications at the 17β-hydroxyl group (e.g., acetylation to form Dehydronandrolone Acetate, CAS 2590-41-2) enhance metabolic stability for drug development .
Q. What are the primary applications of this compound in academic research?
- Drug Intermediate : Used in synthesizing Tibolone, a selective tissue estrogenic activity regulator (STEAR) .
- Receptor Studies : Probes androgen receptor (AR) and estrogen receptor (ER) binding kinetics via competitive assays .
- Metabolic Pathway Modeling : Substrate for cytochrome P450 enzymes in liver microsome assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular formulas (C₁₈H₂₄O₂ vs. C₁₇H₂₂O₂) for this compound?
Discrepancies may arise from misannotation or structural isomers. To resolve:
Q. What experimental strategies optimize this compound’s synthetic yield while minimizing diastereomers?
- Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP) for stereoselective dehydrogenation .
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (toluene vs. THF), and reaction time to identify optimal conditions .
- In-line Analytics : FTIR or Raman spectroscopy monitors intermediate conversions in real time .
Q. How does this compound interact with nuclear receptors compared to nandrolone?
- AR Binding : Lower affinity than nandrolone due to the 9(10)-dehydration reducing hydrophobic interactions .
- ERα/ERβ Selectivity : The diene system may favor ERβ binding, assessed via fluorescence polarization assays .
- Computational Docking : Molecular dynamics simulations predict binding poses using crystal structures of receptor-ligand complexes .
Q. What in vitro models are suitable for studying this compound’s metabolic stability?
- Liver Microsomes : Incubate with NADPH and quantify metabolites via LC-MS/MS. Major pathways include 16α-hydroxylation and glucuronidation .
- Hepatocyte Cultures : Assess cytotoxicity and metabolite profiles under physiologically relevant conditions .
- CYP Inhibition Assays : Identify enzyme-specific metabolism using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can researchers address batch-to-batch variability in this compound samples?
- QC Protocols : Implement strict criteria for purity (≥98% by HPLC), residual solvents (GC-MS), and isotopic labeling .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation products .
- Collaborative Validation : Cross-validate spectra and synthetic routes with independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
